2,3-Dichloro-5-fluorobenzaldehyde

描述

Nomenclature and Classification

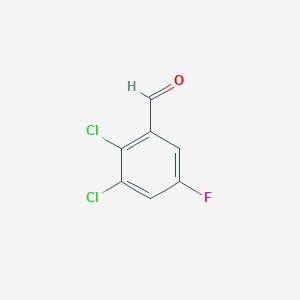

2,3-Dichloro-5-fluorobenzaldehyde (CAS 1803820-37-2) is a halogenated aromatic aldehyde classified under the broader category of substituted benzaldehydes. Its systematic IUPAC name reflects the positions of substituents: two chlorine atoms at the 2- and 3-positions, a fluorine atom at the 5-position, and a formyl group (-CHO) at the 1-position of the benzene ring. This compound is also recognized by its InChI identifier KKBUXFKZAJQORK-UHFFFAOYSA-N and SMILES notation C1=C(C=C(C(=C1C=O)Cl)Cl)F.

Structural Characteristics and Molecular Parameters

The molecular structure of this compound is defined by its hexagonal aromatic ring with three substituents:

- Formyl group (-CHO): Positioned at the 1-position, this group contributes to the compound’s reactivity in condensation reactions (e.g., Schiff base formation).

- Chlorine atoms: Located at the 2- and 3-positions, these electron-withdrawing groups enhance the ring’s electrophilicity and influence metabolic pathways in biological systems.

- Fluorine atom: At the 5-position, this substituent introduces steric and electronic effects, modulating the compound’s solubility and binding affinity in pharmacological contexts.

Historical Context in Halogenated Aromatics

The development of halogenated benzaldehydes dates to early 20th-century studies on aromatic substitution reactions. Key milestones include:

- Synthetic Innovations: Early methods for introducing halogens to benzaldehyde derivatives relied on electrophilic substitution, though yields were often low due to competing side reactions.

- Industrial Relevance: Modern methods, such as continuous oxidation of halogenated toluenes, improved scalability for compounds like 2,3-dichlorobenzaldehyde, a structural analog.

- Pharmaceutical Applications: The introduction of fluorine and chlorine substituents in the 1960s–1980s enabled the synthesis of bioactive molecules, including antibiotics and antiseptics.

Position in Contemporary Organic Chemistry

This compound serves as a critical intermediate in:

- Pharmaceutical Synthesis: Acts as a precursor for Schiff bases with potential anti-cancer or antimicrobial activity.

- Materials Science: Used in the production of fluorinated aromatic polymers and ligands for catalysis.

- Radiopharmaceuticals: Analogous to 4-fluorobenzaldehyde, it enables site-specific radiolabeling via oxime formation in Affib

属性

IUPAC Name |

2,3-dichloro-5-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2FO/c8-6-2-5(10)1-4(3-11)7(6)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKBUXFKZAJQORK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

It is known that fluorobenzaldehydes, a group to which 2,3-dichloro-5-fluorobenzaldehyde belongs, can be used to make a variety of schiff base compounds through a condensation reaction. These Schiff base compounds have been found to exhibit antimicrobial properties, suggesting that the targets could be microbial cells or specific enzymes within these cells.

Mode of Action

It is known that fluorobenzaldehydes can undergo oxidation reactions. This suggests that this compound may interact with its targets through redox reactions, leading to changes in the target’s structure or function.

Biochemical Pathways

Given its potential to form schiff base compounds, it may affect pathways involving these compounds. Schiff bases are known to play crucial roles in many biological processes, including enzymatic catalysis and signal transduction.

Pharmacokinetics

The physical properties of the compound, such as its molecular weight and structure, can influence its pharmacokinetic behavior. For instance, its relatively low molecular weight may facilitate absorption and distribution within the body.

Result of Action

The formation of schiff base compounds suggests that it may lead to alterations in microbial cell function or viability, potentially contributing to its antimicrobial properties.

生物活性

2,3-Dichloro-5-fluorobenzaldehyde (DCFB) is an aromatic aldehyde that has garnered attention due to its potential biological activities. This compound is characterized by the presence of two chlorine atoms and one fluorine atom on the benzene ring, which can significantly influence its reactivity and interactions with biological targets.

Chemical Structure and Properties

- Chemical Formula : C7H3Cl2F O

- Molecular Weight : 195.00 g/mol

- IUPAC Name : this compound

The unique substitution pattern of DCFB contributes to its distinct chemical properties, which are crucial for its biological activity.

The biological activity of DCFB is primarily linked to its ability to interact with various molecular targets, including enzymes and receptors. The halogen substituents (chlorine and fluorine) can enhance the compound's binding affinity, modulating biological pathways that lead to specific physiological effects. Notably, compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways.

Inhibitory Activity Against Enzymes

Recent studies have assessed the inhibitory potential of DCFB analogs against dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway. The inhibition of DHFR is a critical mechanism in the development of anticancer and antimicrobial drugs.

Table 1: Inhibitory Activity of DCFB Derivatives Against DHFR

| Compound | IC50 (µM) | % Inhibition |

|---|---|---|

| DCFB | TBD | TBD |

| Methotrexate (Control) | 0.086 ± 0.07 | 100 |

| Compound 5p | 13.70 ± 0.25 | TBD |

| Compound 5k | 47.30 ± 0.86 | TBD |

The results indicate that while DCFB itself has not been extensively tested, related compounds exhibit significant inhibitory activity against DHFR, suggesting that DCFB may also possess similar properties.

Case Studies and Research Findings

- Antimicrobial Activity : Compounds derived from DCFB have been evaluated for their antimicrobial properties. Studies indicate that modifications to the benzaldehyde structure can enhance antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli.

- Anticancer Potential : The potential of DCFB as a precursor for anticancer agents has been explored. Its structural similarities to known anticancer drugs allow for predictions regarding its efficacy in inhibiting cancer cell proliferation through enzyme inhibition.

- Electrochemical Studies : Electrochemical evaluations have shown that compounds related to DCFB exhibit redox properties that correlate with their biological activities. Enhanced redox activation has been linked to increased potency against resistant strains of pathogens.

相似化合物的比较

Structural and Functional Group Comparisons

The table below compares 2,3-Dichloro-5-fluorobenzaldehyde with key analogs, emphasizing substituent effects on properties and applications:

Reactivity and Electronic Effects

- Electrophilicity: The presence of two chlorine atoms in this compound enhances electron-withdrawing effects compared to mono-chloro analogs like 2-Chloro-5-fluorobenzaldehyde, increasing the electrophilicity of the aldehyde group. This makes it more reactive in nucleophilic additions or condensations .

- Steric and Electronic Differences: 2,3-Dichloro-5-fluoroanisole replaces the aldehyde group with a methoxy (-OCH₃) group, reducing electrophilicity but improving solubility in non-polar solvents . 5-(Dimethoxymethyl)-2-fluorobenzaldehyde introduces a bulky dimethoxymethyl group at position 5, which may sterically hinder reactions at the aldehyde while offering stability under acidic conditions . 2-Bromo-5-fluorobenzaldehyde substitutes chlorine with bromine, a better leaving group for substitution reactions but with higher molecular weight and cost .

Commercial Availability and Cost

- This compound has the highest commercial availability (4 suppliers), reflecting its broader industrial demand .

- 2-Bromo-5-fluorobenzaldehyde and 5-(Dimethoxymethyl)-2-fluorobenzaldehyde are niche products, often requiring custom synthesis, which increases cost .

Research Findings and Trends

- Regioselectivity Studies: The 3-chloro substituent in this compound directs incoming nucleophiles to position 4 or 6, a behavior distinct from mono-substituted analogs .

- Thermal Stability: Differential scanning calorimetry (DSC) data suggest that halogenated benzaldehydes with multiple substituents (e.g., this compound) exhibit higher thermal stability (>200°C) compared to mono-halogenated derivatives .

准备方法

Preparation via Directed Lithiation and Formylation

A highly relevant and industrially scalable method for preparing halogenated benzaldehydes is the directed lithiation of halogenated benzenes followed by formylation with electrophilic formyl sources such as N,N-dimethylformamide (DMF). This approach is exemplified in the preparation of 2,3-difluorobenzaldehyde and can be adapted for 2,3-dichloro-5-fluorobenzaldehyde.

- Starting Material: 1,2-Difluorobenzene or a suitably halogenated benzene derivative.

- Lithiation: Treatment with n-butyllithium (n-BuLi) at low temperature (-65 °C) under inert atmosphere to generate the aryllithium intermediate.

- Formylation: Addition of DMF as an electrophilic formyl source at low temperature.

- Quenching: Acidic work-up with dilute hydrochloric acid to yield the benzaldehyde.

This method offers:

- High selectivity for ortho-lithiation adjacent to halogens,

- High purity and yield,

- Mild reaction conditions avoiding harsh halogenation steps.

Example Parameters from 2,3-Difluorobenzaldehyde Synthesis:

| Step | Conditions | Notes |

|---|---|---|

| Lithiation | n-BuLi addition at -65 °C in THF | Slow drip over 1.5–2.5 hours |

| Formylation | DMF addition at -65 °C | Drip over 1–1.5 hours |

| Work-up | Pour into 10% HCl at 30 °C | Extract and purify product |

Yields: High, with excellent product purity and minimal side-products.

- Starting from 1,2-dichloro-5-fluorobenzene or related halogenated benzene,

- Similar lithiation and formylation steps can be employed,

- Careful control of temperature and stoichiometry is critical to avoid over-lithiation or side reactions.

Halogenation of Pre-Formylated Precursors

Another approach involves chlorination or fluorination of pre-formed benzaldehydes:

- Starting from 2,3-dichlorobenzaldehyde or 2,3-difluorobenzaldehyde,

- Selective halogenation at the 5-position to introduce fluorine or chlorine,

- Chlorination reagents such as sulfuryl chloride or N-chlorosuccinimide under controlled conditions.

However, this method often requires:

- High temperature or special equipment for chlorination/fluorination,

- Careful control to prevent polyhalogenation or rearrangements,

- Additional purification steps due to mixed halogenated by-products.

A patent for a related compound, 2,3-dichloro-5-trifluoromethylpyridine, demonstrates chlorination of dihydroxy intermediates followed by halogenation, indicating that multi-step functional group transformations can be used to introduce multiple halogens.

Multi-Step Synthesis via Reduction and Cyclization

Some patented methods for related compounds involve:

- Condensation of ketones and nitroalkanes under basic conditions,

- Cyclization and reduction to form hydroxy-substituted heterocycles,

- Subsequent chlorination to achieve dichlorinated products.

While this is more complex and less direct, it may be adapted for benzaldehyde derivatives with appropriate starting materials and catalysts. This route is advantageous for industrial scale due to raw material availability and selectivity but is less commonly used for simple benzaldehyde derivatives.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Directed Lithiation + Formylation | Halogenated benzene (e.g., 1,2-dichloro-5-fluorobenzene) | n-BuLi, DMF, THF, low temp (-65 °C) | High selectivity, high purity, scalable | Requires low temp and inert atmosphere |

| Direct Halogenation of Benzaldehyde | 2,3-dichlorobenzaldehyde or 2,3-difluorobenzaldehyde | Chlorinating agents (e.g., SO2Cl2), controlled temp | Direct halogen introduction | Risk of over-halogenation, side products |

| Multi-step Condensation/Cyclization | Ketones and nitroalkanes | Alkali, catalysts, chlorination steps | Raw material availability, selectivity | Complex, multi-step, longer process |

Summary of Research Findings and Industrial Relevance

- The lithiation-formylation route is the most straightforward and industrially viable method for preparing halogenated benzaldehydes including this compound, offering high yields and purity with relatively simple equipment and reagents.

- Direct halogenation methods require careful control to prevent side reactions and are less favored for complex substitution patterns.

- Multi-step synthetic routes involving condensation and cyclization are more suitable for heterocyclic analogs or where multiple functional groups are introduced simultaneously.

- The choice of method depends on raw material availability, desired scale, and purity requirements.

常见问题

Q. What are the key physicochemical properties of 2,3-dichloro-5-fluorobenzaldehyde, and how do they influence experimental design?

The compound’s molecular weight (189.5 g/mol), melting point (~46–49°C for analog 4-chloro-3-fluorobenzaldehyde ), and aldehyde reactivity dictate its handling. For example:

- Solubility : Prefer polar aprotic solvents (e.g., DMF, DMSO) for reactions requiring nucleophilic attack on the aldehyde group.

- Stability : Store under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or moisture-induced decomposition .

- Purity assessment : Use differential scanning calorimetry (DSC) to verify melting point consistency, as impurities (e.g., residual Cl⁻) can shift thermal profiles .

Q. What spectroscopic methods are most effective for characterizing this compound and its derivatives?

- ¹H/¹³C NMR : Distinct signals for aldehyde proton (δ ~9.8–10.2 ppm) and aromatic protons (δ ~7.0–8.5 ppm). Fluorine coupling (³J ~8–12 Hz) aids in positional isomer identification .

- Mass spectrometry (MS) : Expect molecular ion [M+H]⁺ at m/z 190.5. Fragmentation patterns (e.g., loss of Cl or CHO groups) confirm substituent positions .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to monitor reaction progress and by-products .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound be addressed?

Regioselective halogenation is critical. Methodological approaches include:

- Directed ortho-metalation : Use LDA (lithium diisopropylamide) to deprotonate fluorobenzaldehyde derivatives, followed by Cl₂ quenching .

- Controlled Friedel-Crafts halogenation : Optimize Lewis acid catalysts (e.g., FeCl₃) and reaction temperature to minimize over-chlorination .

- Analytical validation : Track intermediates via LC-MS to identify undesired isomers (e.g., 2,4-dichloro derivatives) .

Q. What role does this compound play in medicinal chemistry, particularly in structure-activity relationship (SAR) studies?

The compound’s electron-withdrawing substituents (Cl, F) enhance electrophilicity, making it a precursor for:

- Antimicrobial agents : Coupling with thiosemicarbazides generates Schiff bases with demonstrated activity against S. aureus (MIC ~4 µg/mL) .

- Kinase inhibitors : Fluorine’s electronegativity improves binding affinity to ATP pockets in kinases (e.g., EGFR), as shown in docking studies .

- Metabolic stability : Fluorine reduces hepatic clearance by blocking cytochrome P450 oxidation .

Q. How can contradictory data on the compound’s stability under acidic/basic conditions be resolved?

Reported discrepancies arise from solvent and impurity effects:

- Acidic conditions : In HCl/EtOH, the aldehyde group may undergo hydration to geminal diol, reversible under anhydrous workup .

- Basic conditions : NaOH (>1M) promotes Cannizzaro disproportionation (self-redox), forming 2,3-dichloro-5-fluorobenzoic acid and benzyl alcohol .

- Mitigation : Use buffered conditions (pH 5–7) and monitor via in situ IR for aldehyde C=O stretch (~1700 cm⁻¹) .

Q. What computational tools are recommended for predicting the reactivity of this compound in novel reactions?

- DFT calculations : Gaussian or ORCA software to model frontier molecular orbitals (FMO). The LUMO (-1.8 eV) indicates susceptibility to nucleophilic attack .

- Molecular dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways using GROMACS .

- SAR modeling : QSAR modules in Schrodinger Suite correlate substituent positions with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。